N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
The compound N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide features a pyrazole core substituted with a tetrahydropyran (oxane) methyl group at the N1 position and an acetamide side chain linked to a 4-oxo-3,4-dihydroquinazolin moiety.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-18(12-23-13-20-17-7-2-1-6-16(17)19(23)26)22-14-9-21-24(10-14)11-15-5-3-4-8-27-15/h1-2,6-7,9-10,13,15H,3-5,8,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQVHCWUXKMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include oxan-2-ylmethyl bromide, 1H-pyrazole-4-carboxylic acid, and 4-oxo-3,4-dihydroquinazoline. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
Scientific Research Applications
This compound is significant in scientific research for several reasons:
- Building Block for Synthesis N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran-2-carboxamide can be employed as a building block in creating more complex molecules.
- Bioactive Compound Research It is investigated as a bioactive compound with potential antimicrobial or anticancer properties.
- Medical Research The compound is explored for potential therapeutic effects, especially in treating certain diseases.
Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory properties, with some capable of inhibiting cyclooxygenase (COX) enzymes that are critical in the inflammatory response.
| Activity Type | Mechanism |
|---|---|
| Anti-inflammatory | COX inhibition |
| Analgesic effects | Pain relief through anti-inflammatory pathways |
The mechanism of action for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves interaction with molecular targets like enzymes or receptors, modulating their activity and triggering biological effects, which is vital for therapeutic applications in various diseases.
Case Studies and Research Findings
Recent studies emphasize the potential applications of N-{1-[oxan(2)-yl)methyl]-1H-pyrazol(4)-yl}-2-(4 -oxo(3), 4-dihydroquinazolin(3)-yl)acetamide in treating infections and cancer.
- Antimicrobial Efficacy Studies have shown that similar pyrazole compounds display antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Studies In vitro studies suggest that compounds with similar structures inhibited the growth of various cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in the oxane-methyl substitution on the pyrazole ring, which distinguishes it from analogs with bulkier or more lipophilic substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacokinetic Comparison
- Solubility : The oxane-methyl group in the target compound may improve aqueous solubility compared to dichlorophenyl () or trifluoromethyl () analogs, which have higher XlogP values (>4) .
- Metabolic Stability : Fluorine substitutions (e.g., ) often reduce oxidative metabolism, whereas the oxane ring’s ether oxygen may increase susceptibility to cytochrome P450 enzymes .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound belonging to the pyrazole derivatives family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring substituted with an oxan group and a quinazoline derivative. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling under specific conditions using reagents like oxan-2-ylmethyl bromide and 4-oxo-3,4-dihydroquinazoline in solvents such as dimethylformamide (DMF) .
Antimicrobial Activity
Research has shown that various pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have indicated that compounds with similar structures to this compound demonstrate antibacterial and antifungal activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole derivatives | Antibacterial against E. coli and S. aureus | |
| Quinazoline derivatives | Antifungal against A. niger | |
| General pyrazoles | Broad-spectrum antimicrobial activity |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Specific mechanisms include:
- Inhibition of Cell Proliferation : Pyrazoles can interfere with cellular pathways that promote cancer cell growth.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Research indicates that:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic effects | Pain relief through anti-inflammatory pathways |
The exact mechanism of action for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-y)acetamide remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream biological effects. This interaction is crucial for its therapeutic applications in various diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of N-{1-[oxan(2)-yl)methyl]-1H-pyrazol(4)-yl}-2-(4 -oxo(3), 4-dihydroquinazolin(3)-yl)acetamide in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that similar pyrazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Studies : In vitro studies indicated that compounds with similar structures inhibited the growth of various cancer cell lines through apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A typical approach involves:
Quinazolinone Core Formation : Starting from methyl 2-isothiocyanatobenzoate and glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Coupling Reaction : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an acyl imidazole intermediate, which reacts with a substituted chloroacetamide (e.g., N-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine derivative) under basic conditions .
- Key Considerations : Reaction temperature (e.g., 273 K for coupling) and solvent choice (dichloromethane or DMF) influence yield. Purification often involves column chromatography or recrystallization .
Q. How is the compound purified and analyzed for structural confirmation?
- Methodological Answer :
- Purification : Recrystallization from methylene chloride or ethanol is common . For complex mixtures, silica-gel column chromatography with gradients of ethyl acetate/hexane is used .
- Characterization :
- 1H/13C NMR : Confirms proton environments and carbon backbone.
- LC-MS : Validates molecular weight and purity (>95%) .
- Elemental Analysis : Ensures stoichiometric composition .
Q. What analytical techniques are used to assess stability under physiological conditions?
- Methodological Answer :
- HPLC-PDA : Monitors degradation products in simulated gastric fluid (pH 1.2–6.8) and plasma at 37°C. Use C18 columns with acetonitrile/water mobile phases .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., decomposition >473 K) .
Advanced Research Questions
Q. How does the compound’s molecular conformation influence its biological activity?
- Methodological Answer :
- X-ray Crystallography : Reveals anti-periplanar conformation of the amide group (torsion angle ~177.5°), which optimizes hydrogen bonding with targets like kinase ATP-binding pockets .
- Molecular Docking : Simulations using AutoDock Vina show π-π stacking between the quinazolinone ring and aromatic residues (e.g., Phe86 in EGFR), while the oxane group engages in hydrophobic interactions .
Q. What strategies address contradictions in solubility and bioavailability data?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2-chloro-N-pyrazolyl derivatives show 3-fold solubility increase) .
- Co-Crystallization : Co-formers like succinic acid enhance dissolution rates by disrupting planar stacking observed in pure crystals .
Q. How is structure-activity relationship (SAR) studied for quinazolinone derivatives?
- Methodological Answer :
- Analog Synthesis : Systematic substitution of the oxane group (e.g., tetrahydropyran vs. piperidine) and pyrazole ring (electron-withdrawing groups at C4) .
- Biological Assays : IC50 profiling against cancer cell lines (e.g., MCF-7) and antimicrobial disk diffusion tests correlate substituent effects with activity .
Q. What computational methods predict off-target interactions or toxicity?
- Methodological Answer :
- PASS Program : Predicts antimicrobial (Pa > 0.7) and cytochrome P450 inhibition profiles .
- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = -0.5) and CYP3A4 substrate likelihood .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for MIC determination (e.g., broth microdilution vs. agar diffusion) and cell viability endpoints (MTT vs. ATP luminescence) .
- Batch Analysis : Verify compound purity via HPLC; impurities >2% (e.g., unreacted chloroacetamide) may skew results .
Tables
Table 1 : Key Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Space Group | P 1 (triclinic) |
| Dihedral Angles | Pyrazole-Quinazolinone: 67.0° |
| Hydrogen Bonds (N—H⋯O) | R₂²(10) motifs along [100] |
Table 2 : Synthetic Yield Optimization (from )
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| CDI Activation | DMF | 273 K | 85 |
| Chloroacetamide Coupling | CH₂Cl₂ | RT | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
